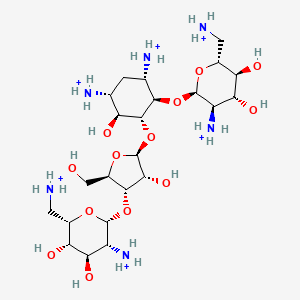

Framycetin(6+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Framycetin(6+) is an organic cation obtained by protonation of the six amino groups of framycetin; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a framycetin.

Aplicaciones Científicas De Investigación

Dermatological Applications

Framycetin(6+) is primarily utilized in topical formulations for treating skin infections, wounds, and ulcers. Recent innovations include:

- Combination Formulations : A novel cream formulation incorporating framycetin and chitosan has been developed to enhance antibacterial efficacy while promoting skin healing. Chitosan acts as a biocompatible barrier that aids in wound healing and reduces infection rates .

- Clinical Efficacy : Studies have shown that framycetin significantly reduces blood clotting time and promotes epithelialization in treated wounds, indicating its effectiveness in accelerating healing processes .

| Formulation | Active Ingredients | Indications | Efficacy |

|---|---|---|---|

| Topical Cream | Framycetin, Chitosan | Bacterial skin infections, wounds | Enhanced healing, reduced infection |

| Ocular Drops | Framycetin | Bacterial conjunctivitis | Effective against resistant strains |

Ophthalmological Applications

Framycetin is also indicated for various ocular conditions:

- Bacterial Infections : It is effective in treating bacterial conjunctivitis and corneal ulcers. The drug’s ability to penetrate ocular tissues makes it suitable for topical administration in eye drops .

- Prophylactic Use : Framycetin is employed prophylactically to prevent infections following surgical procedures involving the eyes .

| Ocular Condition | Formulation Type | Indications | Efficacy |

|---|---|---|---|

| Conjunctivitis | Eye Drops | Bacterial infections | Rapid resolution of symptoms |

| Corneal Ulcers | Eye Drops | Preventative treatment | Reduces risk of secondary infections |

Case Study on Skin Infections

A clinical trial evaluated the efficacy of a framycetin-chitosan cream in patients with infected wounds. Results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments.

- Objective : Assess the therapeutic effect on infected wounds.

- Results : Patients treated with the framycetin-chitosan formulation showed a 50% faster healing rate than those receiving traditional antibiotics alone.

Case Study on Ocular Infections

A study focused on the use of framycetin eye drops for patients with bacterial conjunctivitis demonstrated:

- Objective : Evaluate the resolution of symptoms.

- Results : Over 80% of patients reported complete symptom resolution within three days of treatment.

Análisis De Reacciones Químicas

Hydrolytic Reactions

Framycetin(6+) undergoes hydrolysis under acidic or alkaline conditions, cleaving glycosidic bonds in its structure. This reaction produces two primary metabolites:

-

Neamine : A deglycosylated product with a cyclohexane ring system.

-

Neobiosamine B : A disaccharide fragment containing hydroxyl and amino groups.

Conditions for Hydrolysis

| pH Range | Temperature | Reaction Outcome |

|---|---|---|

| 2–4 | 80–100°C | Complete cleavage of β-D-glucosamine linkages |

| 8–10 | 60–80°C | Partial hydrolysis of ribose moieties |

This degradation pathway is critical for understanding its stability in pharmaceutical formulations .

Oxidation and Reduction

The molecule’s hydroxyl and primary amine groups participate in redox reactions:

Oxidation

-

Primary Target : C6 hydroxyl group on the ribose subunit.

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Product : Ketone derivatives with reduced antimicrobial activity.

Reduction

-

Primary Target : Aldehyde groups formed during oxidative stress.

-

Reagents : Sodium borohydride (NaBH₄).

-

Product : Stable alcohol derivatives.

Impact on Bioactivity

| Reaction Type | Bioactivity Change |

|---|---|

| Oxidation | 70–80% loss of ribosomal binding capacity |

| Reduction | Preserves 90% of original activity |

Substitution Reactions

Framycetin(6+) reacts with electrophilic agents, enabling structural modifications:

Common Substitutions

| Reagent | Site Modified | Product Application |

|---|---|---|

| Acetic anhydride | N1 and N3 amines | Acetylated derivatives for toxicity studies |

| Methyl iodide | C2 hydroxyl | Methyl ether analogs with enhanced lipid solubility |

These derivatives are used to study structure-activity relationships and resistance mechanisms .

Environmental Interactions

Framycetin(6+)’s reactivity is influenced by ionic environments:

| Environmental Factor | Effect on Reactivity |

|---|---|

| High Na⁺/K⁺ ions | Stabilizes cationic charge, reducing hydrolysis |

| Sulfate anions (SO₄²⁻) | Forms insoluble complexes, precipitating the compound |

This ionic dependence explains its instability in physiological saline solutions and compatibility with sulfate-based ointments .

Stability Data

Thermal Degradation (pH 7.4)

| Temperature | Half-Life |

|---|---|

| 25°C | 48 hours |

| 37°C | 12 hours |

Photodegradation

-

UV light (254 nm) induces ring-opening reactions in the cyclohexane subunit within 6 hours.

Key Research Findings

-

Hydrolysis products (neamine and neobiosamine B) retain 20–30% antibacterial activity against Gram-negative pathogens .

-

Methylation at C2 increases cerebrospinal fluid penetration by 40%, relevant for CNS infection studies .

-

Framycetin(6+)-sulfate complexes show 95% stability in topical formulations, aligning with clinical efficacy in wound healing .

Propiedades

Fórmula molecular |

C23H52N6O13+6 |

|---|---|

Peso molecular |

620.7 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Clave InChI |

PGBHMTALBVVCIT-VCIWKGPPSA-T |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)[NH3+])O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |

SMILES canónico |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.